Anisodine hydrobromide

Description

Propriétés

IUPAC Name |

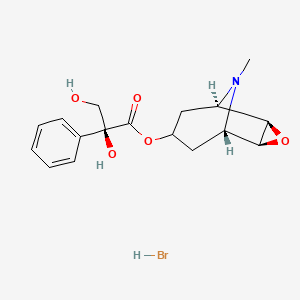

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPDCORRBGIJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76822-34-9 | |

| Record name | Anisodine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of Anisodine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1] Primarily utilized in China, it has been investigated for its therapeutic potential in a range of conditions, most notably acute ischemic stroke and septic shock.[2][3] Its pharmacological effects are attributed to its anticholinergic properties, which lead to a variety of systemic responses including smooth muscle relaxation, modulation of central nervous system activity, and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the binding of the endogenous neurotransmitter acetylcholine.[1] This blockade of parasympathetic nerve impulses leads to its observed physiological effects. Studies in animal models of cerebral ischemia have shown that this compound can reduce the exacerbated expression of M1, M2, M4, and M5 muscarinic receptor subtypes in affected brain tissue.[4]

Signaling Pathways

The antagonism of muscarinic receptors by this compound initiates a cascade of downstream signaling events that are implicated in its neuroprotective and anti-inflammatory effects. Key pathways identified include:

-

PI3K/Akt/GSK-3β Pathway: Activation of the PI3K/Akt pathway is a crucial cell survival signaling cascade. By inhibiting the pro-apoptotic protein Glycogen Synthase Kinase 3 Beta (GSK-3β), this pathway promotes cell survival and reduces apoptosis.

-

ERK1/2 Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.

-

Nitric Oxide Synthase (NOS) Pathway: Muscarinic receptors are known to regulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems.

The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with muscarinic receptors.

Pharmacodynamics

The anticholinergic properties of this compound result in a range of physiological effects. These include mydriasis (dilation of the pupil), inhibition of glandular secretions, relaxation of smooth muscle, and effects on the central nervous system.[1] Its ability to improve microcirculation is a key aspect of its therapeutic use in conditions like septic shock and ischemic stroke.[3]

Unfortunately, publicly available quantitative data on the binding affinities (Ki values) and functional antagonist potencies (pA2 values) of this compound at the individual M1-M5 muscarinic receptor subtypes are limited. Such data would be invaluable for a more precise understanding of its receptor selectivity and pharmacodynamic profile.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in both rats and beagle dogs. The drug is typically administered intravenously.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) |

| 4 mg/kg | 340.50 ± 44.52 | ~3 | - |

| 8 mg/kg | - | - | - |

| 16 mg/kg | - | - | - |

| Data presented as mean ± SD. Cmax: Maximum plasma concentration; T1/2: Half-life; AUC: Area under the curve. Data for 8 and 16 mg/kg doses are not readily available in the reviewed literature. |

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration) [1]

| Dose (mg/kg) | Cmax (ng/mL) | t1/2z (h) | AUC0-t (ng·h/mL) | Clz (L/(h·kg)) | Vz (L/kg) |

| 0.1 | 43.3 ± 8.6 | 0.9 ± 0.3 | 35.9 ± 6.6 | 20.9 ± 5.3 | 24.6 ± 7.0 |

| 0.3 | 117.9 ± 40.2 | 1.5 ± 0.9 | 159.6 ± 56.6 | 17.9 ± 7.6 | 37.0 ± 18.5 |

| 0.9 | 348.6 ± 40.0 | 1.1 ± 0.2 | 443.3 ± 50.3 | 19.4 ± 2.2 | 31.3 ± 4.3 |

| Data presented as mean ± SD. Cmax: Maximum plasma concentration; t1/2z: Terminal elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Clz: Total body clearance; Vz: Volume of distribution during the terminal phase.[1] |

Experimental Protocols

UPLC-MS/MS Method for Quantification in Plasma

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of this compound in biological matrices.[5]

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,300 x g for 15 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject an aliquot (e.g., 2.5 µL) into the UPLC-MS/MS system.

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the analyte and internal standard.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to mimic ischemic stroke and evaluate the neuroprotective effects of this compound.[4]

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

-

Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the ECA and insert a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Drug Administration: Administer this compound (e.g., 0.6 mg/kg) intravenously via the tail vein during the reperfusion phase.[4]

-

Neurological Scoring: Assess neurological deficits at various time points post-surgery using a standardized scoring system.

-

Histological Analysis: At the end of the experiment, perfuse the brain and process it for histological analysis to determine the infarct volume.

Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is a widely used animal model of polymicrobial sepsis.

Procedure:

-

Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.

-

Laparotomy: Perform a midline laparotomy to expose the cecum.

-

Ligation: Ligate the cecum below the ileocecal valve.

-

Puncture: Puncture the ligated cecum with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity.

-

Closure: Return the cecum to the abdominal cavity and close the incision.

-

Fluid Resuscitation: Administer fluid resuscitation to maintain hemodynamic stability.

-

Treatment Protocol: In a clinical trial setting for septic shock, a treatment protocol for Anisodamine hydrobromide (a related compound) involved an initial intravenous bolus of 0.5 mg/kg followed by a continuous infusion of 0.02–0.1 mg/kg/h.[6]

Toxicology and Adverse Effects

As an anticholinergic agent, this compound can produce a range of adverse effects, including dry mouth, blurred vision, tachycardia, and urinary retention. Central nervous system effects such as dizziness and confusion can also occur.

Conclusion

This compound is a non-specific muscarinic antagonist with a complex pharmacological profile. Its therapeutic potential in conditions such as ischemic stroke and septic shock is primarily attributed to its ability to improve microcirculation and exert neuroprotective and anti-inflammatory effects through the modulation of various signaling pathways. While its clinical use is established in certain regions, a more detailed characterization of its receptor binding affinities and functional potencies across all muscarinic receptor subtypes would greatly enhance the understanding of its pharmacological actions and aid in the development of more selective therapeutic agents. The experimental protocols outlined in this guide provide a foundation for further preclinical and clinical investigation into the therapeutic applications of this compound.

References

- 1. Activation of nitric oxide synthase through muscarinic receptors in rat parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide (NO) synthase mRNA expression and NO production via muscarinic acetylcholine receptor-mediated pathways in the CEM, human leukemic T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of neuronal nitric oxide synthase by M2 muscarinic receptors associated with a small increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlations between neuronal nitric oxide synthase and muscarinic M3/M1 receptors in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erk1/2- and p38 MAP kinase-dependent phosphorylation and activation of cPLA2 by m3 and m2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine Hydrobromide: A Tropane Alkaloid from Anisodus tanguticus - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with significant therapeutic applications, particularly in the treatment of vascular and neurological conditions.[1][2] Primarily utilized in China, it functions by antagonizing muscarinic acetylcholine (B1216132) receptors, leading to a cascade of physiological effects including vasodilation, improved microcirculation, and neuroprotection.[1][3] This technical guide provides a comprehensive overview of Anisodine hydrobromide, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing key mechanistic pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and investigation of tropane alkaloids and related compounds.

Physicochemical Properties and Structure

Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid with the chemical formula C₁₇H₂₁NO₅.[4] It is found in plants of the Solanaceae family, notably Anisodus tanguticus.[4][5] The hydrobromide salt is a more stable form used for pharmaceutical preparations.[6]

Mechanism of Action and Pharmacology

This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By blocking the action of acetylcholine, it modulates the parasympathetic nervous system, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[3] Its therapeutic efficacy in conditions like acute ischemic stroke is attributed to a multi-faceted mechanism that includes:

-

Improved Cerebral Circulation: this compound has been shown to enhance cerebral blood flow and improve microcirculation in ischemic areas.[1][6]

-

Neuroprotection: It exerts neuroprotective effects through various mechanisms, including anti-inflammatory actions, inhibition of neuronal apoptosis, and reduction of oxidative stress.[6][7][8]

-

Modulation of Signaling Pathways: this compound has been found to influence key intracellular signaling cascades, such as the Akt/GSK-3β and ERK1/2 pathways, which are crucial for cell survival and neuroprotection.[6][9]

Quantitative Pharmacological and Clinical Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | t½ (h) |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 |

| Data from a study on the pharmacokinetics of this compound injection in Beagle dogs.[11] |

Table 2: Tissue Distribution of this compound in Rats (Single 5 mg/kg IV Injection)

| Tissue | Peak Concentration (ng/mL or ng/g) |

| Stomach | 2316.9 ± 952.6 |

| Kidney | 1967.6 ± 569.4 |

| Brain | < 200 |

| Fat | < 200 |

| Testis | < 200 |

| Peak concentrations in most other tissues (plasma, small intestine, lung, liver, spleen, ovary, heart, uterus, and skeletal muscle) were reached within 5 minutes and were lower than in the stomach and kidney.[11] |

Table 3: Meta-Analysis of Clinical Efficacy of this compound in Acute Ischemic Stroke

| Outcome Measure | Result | 95% Confidence Interval | p-value |

| NIHSS Score | MD = -1.53 | (-1.94, -1.12) | < 0.00001 |

| mRS Score | MD = -0.89 | (-0.97, -0.81) | < 0.00001 |

| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 |

| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 |

| MD: Mean Difference; RR: Relative Risk. Data from a systematic review and meta-analysis of 11 randomized controlled trials involving 1,337 patients.[6][7] |

Signaling Pathways

This compound's neuroprotective effects are mediated, in part, through the modulation of critical intracellular signaling pathways.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is a key regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation and inhibition of GSK-3β. This, in turn, prevents apoptosis and promotes neuronal survival.[9][12]

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been reported to activate the ERK1/2 pathway, contributing to its neuroprotective effects.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Extraction and Purification of Tropane Alkaloids from Anisodus tanguticus

The following is a generalized acid-base extraction protocol for tropane alkaloids from plant material, which can be adapted for Anisodus tanguticus.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 7. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OCEANIC-STROKE - Research Studies - PHRI - Population Health Research Institute of Canada [phri.ca]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine Hydrobromide: A Technical Guide to its Role in Enhancing Cerebral Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has emerged as a promising therapeutic agent for improving cerebral blood flow, particularly in the context of ischemic cerebrovascular diseases.[1][2] As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its mechanism of action extends beyond simple vasodilation, encompassing a multi-faceted approach that includes neuroprotection, anti-inflammatory effects, and modulation of key intracellular signaling pathways.[1][3] This technical guide provides a comprehensive overview of the current understanding of anisodine hydrobromide's effects on cerebral circulation, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining key experimental protocols.

Mechanism of Action

This compound's primary pharmacological action is the blockade of muscarinic acetylcholine receptors in the central and peripheral nervous systems.[1][2] This anticholinergic activity is central to its effects on cerebral blood flow and neuroprotection. The proposed mechanisms are detailed below and illustrated in the accompanying signaling pathway diagrams.

Vasodilation and Improved Microcirculation

This compound promotes vasodilation and enhances microcirculation, leading to an increase in blood flow to ischemic brain regions.[2][4] This is achieved through several interconnected pathways:

-

Muscarinic Receptor Antagonism: By blocking muscarinic receptors on vascular smooth muscle and endothelial cells, this compound counteracts the vasoconstrictive effects of acetylcholine, leading to vasodilation.[3]

-

Regulation of Nitric Oxide Synthase (NOS): Evidence suggests that this compound modulates the nitric oxide synthase system. Nitric oxide (NO) is a potent vasodilator, and by influencing its production, this compound contributes to the relaxation of cerebral blood vessels.[4]

-

Reduction of Vascular Resistance: The vasodilatory effects of this compound lead to a decrease in overall vascular resistance within the cerebral circulation, further improving blood flow.[2]

Neuroprotection

Beyond its hemodynamic effects, this compound exhibits significant neuroprotective properties, shielding neurons from ischemic damage through multiple mechanisms:

-

Anti-inflammatory Action: The compound has been shown to inhibit the production of pro-inflammatory cytokines, reducing the inflammatory cascade that exacerbates ischemic brain injury.[3]

-

Anti-oxidative Effects: this compound helps to mitigate oxidative stress, a key contributor to neuronal death in stroke, by reducing the production of reactive oxygen species (ROS).[5]

-

Inhibition of Neuronal Apoptosis: By modulating key signaling pathways, this compound prevents programmed cell death (apoptosis) in neurons exposed to ischemic conditions.[4]

-

Prevention of Ca2+ Influx: Ischemia leads to an excessive influx of calcium ions into neurons, a major trigger for cell death. This compound helps to prevent this detrimental Ca2+ overload.[4]

Key Signaling Pathways

The effects of this compound are mediated by its influence on several critical intracellular signaling cascades:

-

Akt/GSK-3β Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway. Activation of Akt and subsequent phosphorylation (inhibition) of GSK-3β is a well-established pro-survival pathway that inhibits apoptosis and promotes cell survival.[6]

-

ERK1/2 Pathway: The activation of the ERK1/2 signaling pathway is another key mechanism underlying the neuroprotective effects of this compound. The ERK1/2 pathway is involved in cell proliferation, differentiation, and survival.[4]

Quantitative Data on the Efficacy of this compound

A meta-analysis of 11 randomized controlled trials involving 1,337 patients with acute ischemic stroke (AIS) provides significant quantitative evidence for the efficacy of this compound injection. The key findings are summarized in the tables below.[1][6][7]

Table 1: Neurological Outcome Measures in AIS Patients Treated with this compound[7][8]

| Outcome Measure | Mean Difference (MD) or Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Interpretation |

| National Institutes of Health Stroke Scale (NIHSS) | -1.53 | -1.94 to -1.12 | < 0.00001 | Significant reduction in stroke severity. |

| Modified Rankin Scale (mRS) | -0.89 | -0.97 to -0.81 | < 0.00001 | Significant improvement in functional outcome. |

| Barthel Index | 10.65 | 4.30 to 17.00 | 0.001 | Significant improvement in activities of daily living. |

| Clinical Efficacy | 1.2 (RR) | 1.08 to 1.34 | 0.001 | 20% higher likelihood of a positive clinical outcome. |

Table 2: Cerebral Blood Flow Parameters in AIS Patients Treated with this compound[7][8]

| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Interpretation |

| Relative Cerebral Blood Volume (rCBV) | 0.28 | 0.02 to 0.53 | 0.03 | Significant increase in cerebral blood volume. |

| Relative Time to Peak (rTTP) | -0.81 | -1.08 to -0.55 | < 0.00001 | Significant reduction in the time it takes for blood to reach the brain tissue. |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound.

Animal Models of Cerebral Ischemia

Middle Cerebral Artery Occlusion (MCAO) Model in Rats: This is a widely used model to simulate focal cerebral ischemia.

-

Procedure:

-

Anesthesia is induced in the rat.

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and a small incision is made.

-

A nylon monofilament (e.g., 4-0 gauge with a silicon-coated tip) is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8] The occlusion is typically maintained for a specific duration (e.g., 2 hours) before the filament is withdrawn to allow for reperfusion.[5]

-

-

Confirmation of Ischemia: A significant drop in regional cerebral blood flow is confirmed using techniques like laser Doppler flowmetry.

-

Dosage: In a study using the MCAO model, this compound was administered at a dose of 0.6 mg/kg via the caudal vein during reperfusion.[5]

Measurement of Cerebral Blood Flow

Single Photon Emission Computed Tomography (SPECT): SPECT is a nuclear imaging technique used to assess regional cerebral blood flow (rCBF).

-

Radiopharmaceutical: A technetium-99m labeled tracer, such as 99mTc-HMPAO or 99mTc-ECD, is injected intravenously.[9][10] These lipophilic compounds cross the blood-brain barrier and are trapped in the brain tissue in proportion to blood flow.[10]

-

Image Acquisition: The patient is placed in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.[9] Following a waiting period to allow for tracer distribution (typically 20-90 minutes depending on the tracer), SPECT images of the brain are acquired.[9]

-

Data Analysis: The acquired images are reconstructed to create a 3D map of radiotracer distribution, which reflects the regional cerebral blood flow.

Western Blotting for Signaling Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as Akt, p-Akt, GSK-3β, p-GSK-3β, ERK1/2, and p-ERK1/2.

-

Protocol Outline:

-

Protein Extraction: Brain tissue samples are homogenized in a lysis buffer to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., rabbit anti-Akt, mouse anti-p-GSK-3β). Recommended starting dilution for many commercial antibodies is 1:1000.[11][12]

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of protein.

-

TUNEL Assay for Apoptosis Detection

-

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol Outline:

-

Tissue Preparation: Brain tissue sections are fixed and permeabilized to allow entry of the labeling reagents.

-

Enzymatic Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP) onto the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The labeled DNA is then detected using a fluorescently-labeled antibody that recognizes the incorporated dUTPs.

-

Microscopy: The tissue sections are visualized under a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei.

-

Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways of this compound leading to increased cerebral blood flow and neuroprotection.

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of ischemic stroke.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for improving cerebral blood flow and providing neuroprotection in the context of ischemic stroke. Its multifaceted mechanism of action, targeting muscarinic receptors and modulating key intracellular signaling pathways, offers a comprehensive approach to mitigating the complex pathophysiology of cerebral ischemia. The quantitative data from clinical trials in acute ischemic stroke patients are encouraging, showing improvements in neurological outcomes and cerebral hemodynamics. Further research, particularly large-scale, multi-center clinical trials, is warranted to fully elucidate its therapeutic benefits and establish its role in the clinical management of ischemic cerebrovascular diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the promising therapeutic potential of this compound.

References

- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cvia-journal.org [cvia-journal.org]

- 7. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. doc.abcam.com [doc.abcam.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Anisodine Hydrobromide: A Technical Guide to its Anticholinergic and Antispasmodic Effects

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic and antispasmodic agent.[1][2][3] Also known by the names Yiganling and 654-2, it has been utilized extensively in China for various medical conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic conditions.[1][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, leading to a reduction in smooth muscle spasms and modulation of the parasympathetic nervous system.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of Anisodine hydrobromide, focusing on its anticholinergic and antispasmodic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action: Anticholinergic Properties

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][4] By blocking these receptors, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve impulses.[1][4] This action results in the relaxation of smooth muscles and a decrease in glandular secretions.[5][6]

The key effects stemming from its anticholinergic properties include:

-

Antispasmodic Effect: By inhibiting the contraction of smooth muscles, it alleviates spasms in the gastrointestinal tract, bronchial system, and urinary tract.[1][6]

-

Vasodilation and Improved Microcirculation: The drug has been shown to possess vasodilatory properties, improving microcirculation and reducing vascular resistance.[1][5]

-

Neuroprotection: In the context of cerebral ischemia, this compound demonstrates neuroprotective effects by modulating muscarinic receptors, reducing calcium ion influx, decreasing reactive oxygen species (ROS) levels, and inhibiting neuronal apoptosis.[7][8][9]

-

Central Nervous System Effects: It can cross the blood-brain barrier and has been shown to influence neuronal activity and synaptic plasticity.[2][10]

This compound interacts with all five subtypes of muscarinic receptors (M1-M5).[7][9] Studies in cerebral ischemia models have shown that it can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors induced by hypoxia/reoxygenation.[7][9]

Quantitative Data on Efficacy and Safety

The clinical and preclinical efficacy of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: Meta-analysis of this compound Injection for Acute Ischemic Stroke (AIS) A meta-analysis including 11 randomized controlled trials (RCTs) with a total of 1,337 patients.[11]

| Outcome Measure | Result | 95% Confidence Interval | p-value |

| NIH Stroke Scale (NIHSS) Reduction | MD = -1.53 | (-1.94, -1.12) | < 0.00001 |

| Modified Rankin Scale (mRS) Reduction | MD = -0.89 | (-0.97, -0.81) | < 0.00001 |

| Barthel Index Increase | MD = 10.65 | (4.30, 17.00) | 0.001 |

| Relative Cerebral Blood Volume (rCBV) | SMD = 0.28 | (0.02, 0.53) | 0.03 |

| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 |

(MD = Mean Difference; SMD = Standardized Mean Difference; RR = Risk Ratio)

Table 2: Efficacy of Anisodamine (B1666042) in Organophosphate Poisoning Study on patients for whom atropinization could not be achieved with high doses of atropine (B194438) alone.[12]

| Parameter | Anisodamine Group | Atropine-only Group | p-value |

| Time to Atropinization (hours) | 24.3 ± 4.3 | 29.2 ± 7.0 | < 0.05 |

| Hospital Stay (days) | 5.3 ± 2.5 | 6.9 ± 2.3 | < 0.05 |

Table 3: Cardiovascular Effects in Conscious Dogs Study on telemetered beagle dogs receiving single intravenous doses.[13][14]

| Dose (mg/kg) | Effect on Heart Rate | Effect on Blood Pressure (Diastolic/Mean) | Effect on PR Interval |

| 0.1 | No significant difference | No significant difference | No significant difference |

| 0.4 | Significantly increased | No significant difference | Significantly shortened |

| 1.6 | Significantly increased | Significantly increased (1-2h post-dose) | Significantly shortened |

| 6.4 | Significantly increased | Significantly increased (1-2h post-dose) | Significantly shortened |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

1. Protocol: Cerebral Ischemia Animal Model (MCAO)

This protocol is used to investigate the neuroprotective effects of this compound in an in-vivo model of stroke.[7][9]

-

Model: Middle Cerebral Artery Occlusion (MCAO) in rats.

-

Objective: To assess the effect of this compound on muscarinic receptor expression and neuronal damage following ischemic injury.

-

Methodology:

-

Induction of Ischemia: Adult male Sprague-Dawley rats undergo surgery to occlude the middle cerebral artery, typically for a period of 2 hours, followed by reperfusion.

-

Drug Administration: this compound is administered to the treatment group, often intravenously, at various doses. A control group receives a saline vehicle.

-

Tissue Collection: After a set period (e.g., 24 or 48 hours), rats are euthanized, and brain tissues (cerebral arteries, hippocampus, parenchyma) are collected.

-

Analysis:

-

Immunohistochemistry: Brain slices are stained with antibodies against M1-M5 muscarinic receptors to assess their expression levels and localization.

-

Infarct Volume Measurement: Brain slices are stained (e.g., with TTC) to quantify the extent of ischemic damage.

-

Biochemical Assays: Tissue homogenates are used to measure levels of Reactive Oxygen Species (ROS), calcium ion influx, and neurotransmitters like aspartate.[7][9]

-

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Anisodine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is Anisodamine Hydrobromide used for? [synapse.patsnap.com]

- 6. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]

- 7. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficiency of anisodamine for organophosphorus-poisoned patients when atropinization cannot be achieved with high doses of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine Hydrobromide: A Technical Guide to its Therapeutic Potential in Vascular and Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has garnered significant interest for its therapeutic applications in a range of vascular and neurological conditions.[1] Primarily utilized in China, this anticholinergic agent exhibits a multifaceted mechanism of action, centering on its role as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] This technical guide provides an in-depth overview of the current understanding of anisodine hydrobromide, focusing on its mechanism of action, preclinical and clinical evidence in vascular and neurological disorders, and detailed experimental protocols for its investigation. The guide aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound (often abbreviated as Ani or AT3) is a derivative of anisodine, developed to improve its chemical stability.[3][4] It functions by blocking muscarinic acetylcholine receptors in both the central and peripheral nervous systems, thereby inhibiting the actions of the neurotransmitter acetylcholine.[1][2] This antagonism leads to a variety of physiological effects, including smooth muscle relaxation, vasodilation, and neuroprotection, which form the basis of its therapeutic applications.[1] This guide will delve into the scientific evidence supporting the use of this compound in conditions such as acute ischemic stroke and other neurological disorders, providing detailed data, experimental methodologies, and visual representations of its mechanisms of action.

Mechanism of Action

The primary mechanism of action of this compound is its antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, it modulates various physiological processes.

-

Vasodilation and Improved Cerebral Blood Flow: this compound has been shown to improve microcirculation and reduce vascular resistance, leading to increased cerebral blood flow.[1] This effect is particularly beneficial in ischemic conditions. A meta-analysis of clinical trials in acute ischemic stroke patients demonstrated that this compound injection significantly increased relative cerebral blood volume.[3][4]

-

Neuroprotection: The neuroprotective effects of this compound are attributed to several mechanisms, including:

-

Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines.

-

Reduction of neuronal apoptosis: Studies have shown that it can attenuate neuronal cell death.[5]

-

Alleviation of oxidative stress: It helps in reducing damage from reactive oxygen species.[5]

-

Modulation of signaling pathways: this compound has been found to activate the Akt/GSK-3β and Notch signaling pathways, which are crucial for cell survival and neurogenesis.[6][7][8]

-

Signaling Pathways

This compound exerts its neuroprotective and neurorestorative effects through the modulation of key intracellular signaling pathways.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β signaling pathway is a critical regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation (and inactivation) of GSK-3β. This, in turn, promotes the expression of anti-apoptotic proteins like Bcl-2 and reduces the expression of pro-apoptotic proteins like Bax, ultimately attenuating neuronal cell death.[7][8]

Notch Signaling Pathway

The Notch signaling pathway plays a crucial role in neurogenesis and neural plasticity. This compound has been found to promote the expression of key components of this pathway, such as Notch1 and Hes1, in the context of ischemic stroke.[6] This activation is associated with enhanced neural cell regeneration, including dendritic and axonal restructuring.[6]

Quantitative Data from Clinical Trials

Multiple meta-analyses of randomized controlled trials (RCTs) have evaluated the efficacy and safety of this compound injection in patients with acute ischemic stroke (AIS). The following tables summarize the key findings.

Table 1: Efficacy of this compound in Acute Ischemic Stroke (Meta-analysis of 11 RCTs, n=1,337) [4][9]

| Outcome Measure | Treatment Effect | 95% Confidence Interval | p-value |

| Neurological Deficit | |||

| NIHSS Score | MD = -1.53 | (-1.94, -1.12) | < 0.00001 |

| Functional Outcome | |||

| Modified Rankin Scale | MD = -0.89 | (-0.97, -0.81) | < 0.00001 |

| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 |

| Cerebral Perfusion | |||

| Relative Time to Peak | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 |

| Relative Cerebral Blood Volume | SMD = 0.28 | (0.02, 0.53) | 0.03 |

| Clinical Efficacy | |||

| Overall Efficacy Rate | RR = 1.2 | (1.08, 1.34) | 0.001 |

MD: Mean Difference; SMD: Standardized Mean Difference; RR: Risk Ratio; NIHSS: National Institutes of Health Stroke Scale.

Table 2: Safety of this compound in Acute Ischemic Stroke [4]

| Outcome Measure | Comparison | Finding |

| Rate of Adverse Events | This compound Group vs. Control Group | No statistically significant difference observed. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This model is widely used to induce focal cerebral ischemia, mimicking human ischemic stroke.

Detailed Steps:

-

Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Exposure: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation and Suture Insertion: Ligate the distal end of the ECA. Insert a silicon-coated monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: Maintain the suture in place for the desired duration of ischemia (e.g., 90-120 minutes). For reperfusion, withdraw the suture.

-

Treatment Administration: Administer this compound or a vehicle control intraperitoneally or intravenously at the appropriate time point (e.g., at the onset of reperfusion).

-

Post-operative Care and Assessment: Suture the incision and provide post-operative care. At designated time points, perform neurobehavioral assessments and sacrifice the animals for histological and molecular analyses.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample, such as p-Akt and p-GSK-3β.

Detailed Steps:

-

Sample Preparation: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-p-GSK-3β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[10]

Detailed Steps:

-

Tissue Preparation: Prepare brain tissue sections (paraffin-embedded or frozen) on slides.

-

Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents (e.g., with proteinase K or Triton X-100).[10]

-

TdT Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).[10] TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[10]

-

Detection:

-

Direct Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized using a fluorescence microscope.

-

Indirect Detection: If using a hapten-labeled dUTP (e.g., BrdU), an anti-hapten antibody conjugated to a fluorescent dye or an enzyme (for chromogenic detection) is used for visualization.

-

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and image the sections using an appropriate microscope. Apoptotic cells will show a positive TUNEL signal.

Golgi-Cox Staining for Neuronal Morphology

This impregnation method allows for the detailed visualization of neuronal morphology, including dendritic branching and spines.[11][12]

Detailed Steps:

-

Impregnation: Immerse fresh, unfixed brain tissue in a Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark for an extended period (e.g., 14 days).[11][12][13]

-

Tissue Protection: Transfer the impregnated tissue to a cryoprotectant solution (e.g., sucrose (B13894) solution) until it sinks.[13]

-

Sectioning: Cut thick sections (e.g., 100-200 µm) of the brain tissue using a vibratome or a cryostat.[13]

-

Staining Development: Develop the staining by incubating the sections in ammonium (B1175870) hydroxide, followed by a fixing agent like sodium thiosulfate.[11]

-

Dehydration and Mounting: Dehydrate the sections through a series of ethanol (B145695) solutions and clear them with xylene before mounting on slides with a mounting medium.

-

Microscopic Analysis: Analyze the stained neurons under a light microscope to assess dendritic length, branching complexity, and dendritic spine density.

Conclusion

This compound presents a compelling profile as a therapeutic agent for vascular and neurological conditions, particularly acute ischemic stroke. Its multifaceted mechanism of action, involving muscarinic receptor antagonism, improvement of cerebral hemodynamics, and modulation of key neuroprotective signaling pathways, is supported by a growing body of preclinical and clinical evidence. The quantitative data from meta-analyses demonstrate its potential to improve neurological function and clinical outcomes in stroke patients. The detailed experimental protocols provided in this guide offer a framework for further research into the precise mechanisms and full therapeutic potential of this promising compound. Continued investigation, including large-scale, high-quality clinical trials, is warranted to solidify its role in the clinical management of these debilitating disorders.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 6. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]

- 12. Golgi-Cox Staining Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Golgi-Cox Staining Protocol for Neurons and Processes - IHC WORLD [ihcworld.com]

An In-depth Technical Guide on the Chemical Structure and Synthesis of Anisodine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid, is a significant compound in pharmaceutical research and development, primarily recognized for its anticholinergic and neuroprotective properties.[1][2][3] Originally isolated from the plant Anisodus tanguticus (Maxim.) Pascher, a member of the Solanaceae family, this compound has garnered attention for its therapeutic potential.[4] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic pathways developed for Anisodine, with a focus on the asymmetric total synthesis of its biologically active (-)-enantiomer.

Chemical Structure and Properties

Anisodine hydrobromide is the hydrobromide salt of Anisodine. The chemical structure of Anisodine reveals a complex tropane core, characterized by a 3-oxa-9-azatricyclo[3.3.1.02,4]nonane system. This core structure is esterified at the 7-yl position with (αS)-α-hydroxy-α-(hydroxymethyl)benzeneacetic acid.[5]

Chemical Structure of this compound

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | Benzeneacetic acid, α-hydroxy-α-(hydroxymethyl)-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (αS)-[5] |

| CAS Number | 76822-34-9[5] |

| Molecular Formula | C17H21NO5.BrH[5][6] |

| Molecular Weight | 400.26 g/mol [5][6] |

| InChIKey | GJPDCORRBGIJOP-JYHRPVKFSA-N[6] |

| SMILES | CN1[C@@H]2C--INVALID-LINK--OC(=O)--INVALID-LINK--(c4ccccc4)O.Br[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | >192 °C (decomposition)[5] |

| Appearance | White crystalline powder |

| Solubility | Data not readily available in searched results. |

Synthesis of (-)-Anisodine

The asymmetric total synthesis of (-)-Anisodine has been successfully achieved, providing a reliable route to this enantiomerically pure compound for research and potential therapeutic applications. A key strategy employs 6-β-acetyltropine as the starting material, with a crucial step involving a Sharpless asymmetric dihydroxylation to introduce the required stereochemistry.[7]

Synthetic Pathway Overview

The synthesis commences with the protection of the tropane nitrogen, followed by a series of transformations to construct the epoxide ring and introduce the diol functionality via Sharpless asymmetric dihydroxylation. Subsequent steps involve the esterification with a protected tropic acid derivative, followed by deprotection to yield (-)-Anisodine. The final step is the formation of the hydrobromide salt.

Caption: Synthetic pathway of this compound.

Experimental Protocols

While a complete, detailed experimental protocol for the entire synthesis is not fully available in the searched literature, the key step of Sharpless Asymmetric Dihydroxylation is well-documented in principle.

Key Step: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst.

-

Objective: To introduce a chiral diol functionality onto the tropane scaffold with high enantioselectivity.

-

Reagents:

-

α,β-Unsaturated ester intermediate (Substrate)

-

AD-mix-β (a commercially available mixture containing K3Fe(CN)6, K2CO3, K2OsO4·2H2O, and (DHQD)2PHAL as the chiral ligand)

-

tert-Butanol (B103910) and water (as solvent)

-

Methanesulfonamide (CH3SO2NH2) (optional, to improve reaction rate and enantioselectivity for certain substrates)

-

-

General Procedure (Illustrative):

-

A mixture of tert-butanol and water is prepared and cooled to 0 °C.

-

AD-mix-β is added to the cooled solvent mixture and stirred until both layers are clear.

-

The α,β-unsaturated ester intermediate is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite).

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired chiral diol.

-

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for Anisodine

| Technique | Data |

| 13C NMR | A database entry for the 13C NMR spectrum of (-)-anisodine exists, though the full spectrum requires an account to view.[7] |

| Mass Spectrometry (MS) | Studies have utilized LC-MS/MS for the analysis of anisodine and its metabolites in biological samples.[8] |

| Infrared (IR) Spectroscopy | Specific peak data for this compound was not found in the search results. General IR absorption frequencies for functional groups present (e.g., O-H, C=O, C-O, aromatic C-H) would be expected. |

Mechanism of Action and Therapeutic Relevance

This compound primarily acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[3] By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine, leading to a range of physiological responses. This mechanism underlies its use in treating conditions such as acute circulatory shock and various ocular diseases.[1][2] Furthermore, studies have indicated its potential neuroprotective effects, which may be beneficial in the context of ischemic events.[3]

Conclusion

This compound remains a compound of significant interest due to its unique chemical structure and promising pharmacological profile. The development of an asymmetric total synthesis has been a crucial advancement, enabling access to enantiomerically pure material for further investigation. This guide has provided a detailed overview of its chemical structure, a summary of its synthesis with a focus on the key Sharpless asymmetric dihydroxylation step, and a compilation of its known properties. Further research to fully elucidate its pharmacological mechanisms and to optimize its synthesis will continue to be of high value to the scientific and medical communities.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. explorationpub.com [explorationpub.com]

- 5. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Anisodine Hydrobromide in a Mouse MCAO Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the therapeutic effects of anisodine (B1665107) hydrobromide in a mouse model of focal cerebral ischemia. The methodologies outlined below are synthesized from established research protocols and are intended to guide the user through the setup, execution, and analysis of preclinical stroke studies involving this compound.

Anisodine hydrobromide, a non-specific muscarinic cholinergic receptor antagonist, has demonstrated neuroprotective properties in various models of cerebral ischemia.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that are critical in post-stroke neural remodeling and recovery.[1][3] These protocols cover the induction of ischemic stroke via Middle Cerebral Artery Occlusion (MCAO), administration of this compound, and subsequent evaluation of neurological function, infarct volume, and molecular changes.

Data Presentation

The following tables summarize the reported effects of this compound in rodent models of cerebral ischemia. While specific quantitative data for infarct volume and neurological scores in mice were not detailed in the primary literature reviewed, the compound has been shown to significantly reduce both metrics in rodent MCAO models.[1][4] A recent study in a mouse MCAO model focused on changes in neuroplasticity-related proteins.[3]

Table 1: Effects of this compound on Neurological and Histological Outcomes

| Parameter | MCAO + Vehicle | MCAO + this compound | Outcome | Reference |

| Neurological Score | High deficit | Significantly reduced deficit | Improved neurological function | [1][4] |

| Infarct Volume | Large infarct | Significantly reduced infarct volume | Neuroprotective effect | [1][4] |

Table 2: Protein Expression Changes in the Peri-Infarct Cortex of MCAO Mice

| Protein | MCAO + Vehicle | MCAO + this compound | Outcome | Reference |

| GAP43 | Baseline | Significantly Increased | Promotion of axonal regeneration | [3] |

| NGF | Baseline | Significantly Increased | Enhanced neurotrophic support | [3] |

| Notch1 | Baseline | Significantly Increased | Modulation of neural plasticity | [3] |

| Hes1 | Baseline | Significantly Increased | Involvement of Notch signaling | [3] |

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) - Intraluminal Filament Model

This protocol describes the induction of focal cerebral ischemia in mice, a widely used model that mimics human ischemic stroke.[5][6]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia: Isoflurane (1.5-2% for induction, 1-1.5% for maintenance)[6]

-

Heating pad with rectal probe for temperature control

-

Dissection microscope

-

Surgical instruments (scissors, forceps, microvascular clips)

-

6-0 nylon monofilament with a silicon-coated tip[5]

-

Sutures (6-0 silk)

-

0.5 mL saline for subcutaneous injection[6]

-

Topical anesthetic (e.g., Lidocaine gel)[6]

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.[6]

-

Surgical Incision: Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][7]

-

Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve. Ligate the distal end of the ECA. Place a temporary ligature around the CCA and ICA.[6]

-

Filament Insertion: Make a small incision in the ECA. Insert the 6-0 silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

-

Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes).[8] During this time, the skin incision can be temporarily closed.

-

Reperfusion: Re-anesthetize the mouse (if necessary) and gently withdraw the filament to allow reperfusion.[6]

-

Wound Closure: Remove the temporary ligatures and permanently tie off the ECA stump. Suture the neck incision.

-

Post-Operative Care: Administer 0.5 mL of subcutaneous saline for hydration and apply topical anesthetic to the wound.[6] House the animal in a heated cage for recovery before returning it to its home cage.

Protocol 2: this compound Administration

This protocol is based on dosages reported in rodent MCAO studies.[9]

Materials:

-

This compound (powder)

-

Sterile 0.9% Saline

-

Syringes and needles for injection

Procedure:

-

Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% saline to a final concentration suitable for administration. A dosage of 0.6 mg/kg has been used effectively in a rat MCAO model.[9] The solution should be prepared fresh.

-

Administration: Immediately following reperfusion (withdrawal of the MCAO filament), administer the this compound solution (e.g., 0.6 mg/kg) or an equivalent volume of saline (for the vehicle control group) via intravenous (caudal vein) injection.[9]

Protocol 3: Neurological Deficit Scoring

Neurological function should be assessed 24 hours post-MCAO.

Procedure: A 5-point neurological deficit scoring system is commonly used:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Circling towards the contralateral side.

-

3: Leaning or falling to the contralateral side.

-

4: No spontaneous motor activity.

Protocol 4: Infarct Volume Measurement by TTC Staining

This protocol is used to quantify the extent of ischemic brain injury 24 hours post-MCAO.[5]

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

10% formaldehyde (B43269) solution

-

Brain slicer matrix

Procedure:

-

Brain Extraction: Euthanize the mouse and carefully extract the brain.

-

Slicing: Chill the brain at -20°C for 20 minutes to firm the tissue. Place the brain in a mouse brain slicer and create 1-mm coronal sections.[5][10]

-

Staining: Immerse the brain slices in a 2% TTC solution for 15-20 minutes at 37°C in the dark.[5] Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.

-

Fixation: Transfer the stained slices into a 10% formaldehyde solution for fixation.[5]

-

Quantification: Image the slices and use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice. The infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness (1 mm). Adjustments for brain edema are recommended for accuracy.[11]

Signaling Pathways and Experimental Workflow

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the key signaling pathways implicated in the neuroprotective effects of this compound.

References

- 1. Frontiers | Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Cognitive Effects of Anisodine Hydrobromide Using the Morris Water Maze

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a derivative of the naturally occurring tropane (B1204802) alkaloid anisodine, has demonstrated neuroprotective properties.[1] It functions as a muscarinic acetylcholine (B1216132) receptor antagonist and has been investigated for its potential therapeutic applications in various neurological conditions, including those associated with cognitive impairment.[1][2] The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents, making it a valuable tool for evaluating the cognitive effects of pharmacological agents like this compound.[3][4]

These application notes provide a detailed protocol for utilizing the Morris Water Maze to test the cognitive effects of this compound, particularly in a rodent model of chronic cerebral hypoperfusion, a condition known to induce cognitive deficits. The provided methodologies are based on established research and aim to guide researchers in designing and executing similar studies.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound on cognitive performance in a rat model of chronic cerebral hypoperfusion.

Table 1: Escape Latency in the Morris Water Maze

| Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |

| Sham | 35.2 ± 5.1 | 28.4 ± 4.8 | 21.5 ± 4.2 | 15.8 ± 3.9 | 10.1 ± 3.5 |

| 2-VO (Model) | 55.8 ± 6.3 | 52.1 ± 5.9 | 48.7 ± 5.5 | 45.3 ± 5.1 | 42.6 ± 4.8 |

| NBP (Positive Control) | 54.9 ± 6.1 | 46.3 ± 5.7 | 38.2 ± 5.1 | 30.1 ± 4.7 | 22.5 ± 4.1 |

| AH (0.3 mg/kg) | 55.2 ± 6.2 | 48.9 ± 5.8 | 41.3 ± 5.3 | 34.6 ± 4.9 | 28.7 ± 4.4 |

| AH (0.6 mg/kg) | 55.5 ± 6.0 | 45.1 ± 5.6 | 35.8 ± 5.0 | 27.2 ± 4.5 | 19.8 ± 3.9 |

| AH (1.2 mg/kg) | 55.1 ± 6.3 | 49.5 ± 5.9 | 43.2 ± 5.4 | 37.8 ± 5.0 | 31.4 ± 4.6 |

Data are presented as mean ± standard deviation. 2-VO: Two-vessel occlusion; NBP: Butylphthalide (positive control); AH: this compound.

Table 2: Path Length in the Morris Water Maze

| Group | Day 1 (cm) | Day 2 (cm) | Day 3 (cm) | Day 4 (cm) | Day 5 (cm) |

| Sham | 850 ± 110 | 720 ± 105 | 580 ± 98 | 450 ± 90 | 310 ± 85 |

| 2-VO (Model) | 1250 ± 130 | 1180 ± 125 | 1100 ± 118 | 1020 ± 110 | 950 ± 105 |

| NBP (Positive Control) | 1230 ± 128 | 1050 ± 120 | 880 ± 112 | 710 ± 103 | 550 ± 95 |

| AH (0.3 mg/kg) | 1240 ± 129 | 1100 ± 122 | 950 ± 115 | 810 ± 108 | 680 ± 100 |

| AH (0.6 mg/kg) | 1245 ± 127 | 1020 ± 118 | 810 ± 110 | 630 ± 98 | 470 ± 90 |

| AH (1.2 mg/kg) | 1235 ± 130 | 1120 ± 124 | 990 ± 117 | 870 ± 110 | 740 ± 102 |

Data are presented as mean ± standard deviation. 2-VO: Two-vessel occlusion; NBP: Butylphthalide (positive control); AH: this compound.

Table 3: Probe Trial Performance

| Group | Time in Target Quadrant (%) | Platform Crossings |

| Sham | 45.8 ± 5.2 | 5.8 ± 1.1 |

| 2-VO (Model) | 20.1 ± 4.5 | 1.2 ± 0.5 |

| NBP (Positive Control) | 35.2 ± 4.9 | 4.1 ± 0.9 |

| AH (0.3 mg/kg) | 28.9 ± 4.7 | 2.8 ± 0.7 |

| AH (0.6 mg/kg) | 39.5 ± 5.1 | 4.9 ± 1.0 |

| AH (1.2 mg/kg) | 25.4 ± 4.6 | 2.1 ± 0.6 |

Data are presented as mean ± standard deviation. 2-VO: Two-vessel occlusion; NBP: Butylphthalide (positive control); AH: this compound.

Experimental Protocols

This section details the methodology for conducting the Morris Water Maze test to evaluate the cognitive effects of this compound in a rat model of chronic cerebral hypoperfusion induced by two-vessel occlusion (2-VO).

1. Animal Model

-

Species: Male Sprague-Dawley rats (250-280 g)

-

Model Induction: Chronic cerebral hypoperfusion is induced by permanent bilateral common carotid artery occlusion (2-VO). A sham-operated group undergoes the same surgical procedure without vessel ligation.

2. Experimental Groups

-

Sham Group: Undergoes sham surgery and receives vehicle treatment.

-

2-VO (Model) Group: Undergoes 2-VO surgery and receives vehicle treatment.

-

Positive Control Group: Undergoes 2-VO surgery and receives a known cognitive enhancer (e.g., Butylphthalide).

-

This compound (AH) Treatment Groups: Undergo 2-VO surgery and receive different doses of this compound (e.g., 0.3, 0.6, and 1.2 mg/kg).

3. Morris Water Maze Apparatus

-

A circular pool (e.g., 150 cm in diameter and 50 cm in height) filled with water (22 ± 1°C) to a depth of 30 cm.

-

The water is made opaque with non-toxic white paint.

-

A circular platform (e.g., 10 cm in diameter) is submerged 1-2 cm below the water surface in the center of one of the four designated quadrants.

-

The pool is located in a room with various distal visual cues.

-

A video tracking system is used to record and analyze the swimming paths of the rats.

4. Experimental Procedure

-

Acclimatization: Allow rats to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) once daily for a specified period (e.g., 14 days) before and during the MWM testing period.

-

Spatial Acquisition Training:

-

This phase typically lasts for 5 consecutive days with 4 trials per day for each rat.

-

For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random starting positions.

-

Allow the rat to swim freely to find the hidden platform within a set time (e.g., 60 or 90 seconds).

-

If the rat finds the platform, allow it to remain there for 15-30 seconds.

-

If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.

-

The inter-trial interval is typically 60 seconds.

-

-

Probe Trial:

-

On the day after the final acquisition training day, remove the platform from the pool.

-

Allow each rat to swim freely in the pool for a set duration (e.g., 60 or 90 seconds).

-

Record the time spent in the target quadrant and the number of times the rat crosses the former platform location.

-

5. Data Analysis

-

Escape Latency: The time taken for the rat to find the hidden platform.

-

Path Length: The distance the rat swam to find the hidden platform.

-

Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial.

-

Platform Crossings: The number of times the rat's swimming path crosses the exact location where the platform used to be during the probe trial.

-

Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition data and one-way ANOVA for probe trial data) to analyze the results.

Mandatory Visualizations

Caption: Experimental workflow for MWM testing of this compound.

References

- 1. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Anisodine Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]

- 4. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Anisodamine Hydrobromide in Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Anisodamine (B1666042) Hydrobromide (Ani HBr) in plasma samples using High-Performance Liquid Chromatography (HPLC). The primary method detailed is a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a representative protocol for a conventional HPLC-Ultraviolet (UV) detection method is presented.

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for pharmacokinetic studies requiring low limits of quantification.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 2 - 1000 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |